N-[2-(2-fluorophenyl)-2-methoxypropyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide
Description
N-[2-(2-Fluorophenyl)-2-methoxypropyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide is a synthetic ethanediamide derivative characterized by:
- Ethanediamide backbone: A central oxalamide (N-(carbamoyl)carboxamide) structure, which facilitates hydrogen bonding with biological targets.
- A 3-(trifluoromethyl)phenyl group on the opposing amide nitrogen, offering electron-withdrawing properties and enhanced metabolic stability.
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-N'-[3-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F4N2O3/c1-18(28-2,14-8-3-4-9-15(14)20)11-24-16(26)17(27)25-13-7-5-6-12(10-13)19(21,22)23/h3-10H,11H2,1-2H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJCLHIEBIATTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F)(C2=CC=CC=C2F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-fluorophenyl)-2-methoxypropyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-fluorobenzaldehyde with methoxypropylamine under controlled conditions to form the intermediate 2-(2-fluorophenyl)-2-methoxypropylamine.
Oxalamide Formation: The intermediate is then reacted with oxalyl chloride in the presence of a base, such as triethylamine, to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-fluorophenyl)-2-methoxypropyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(2-fluorophenyl)-2-methoxypropyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-[2-(2-fluorophenyl)-2-methoxypropyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Structural Analogs and Pharmacokinetic Properties
The table below compares key structural and molecular features:
*Calculated using standard atomic weights.
Key Observations :
- Trifluoromethyl Phenyl Group : Shared with flutolanil and ’s compound, this group enhances resistance to oxidative metabolism, a critical factor in agrochemical and drug design .
- Binding Affinity : While the target compound lacks direct binding data, the ethanediameide derivative (ΔG = -7.149 kcal/mol against TMPRSS2) suggests that similar compounds may exhibit moderate protease inhibition .
Functional Group Impact on Bioactivity
A. 2-Fluorophenyl vs. 3-Trifluoromethylphenyl
- 3-Trifluoromethylphenyl : The meta-CF3 group enhances electronegativity, improving binding to electron-rich regions of targets (e.g., catalytic sites in proteases) .
B. Methoxypropyl Chain
The methoxypropyl linker in the target compound may improve solubility compared to bulkier substituents (e.g., indole-piperidine in ’s compound), though this could reduce membrane permeability .
Biological Activity
N-[2-(2-fluorophenyl)-2-methoxypropyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide, commonly referred to by its CAS number 1797160-21-4, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
- Molecular Formula : CHFNO
- Molecular Weight : 383.4 g/mol
- Structural Characteristics : The compound features a fluorinated phenyl group and a trifluoromethyl group, which are known to influence its biological activity.
The biological activity of this compound is largely attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a serotonin receptor modulator, particularly affecting the 5-HT and 5-HT receptors, which are implicated in mood regulation and anxiety disorders .
Pharmacological Effects
- Antidepressant Activity :
- Anxiolytic Properties :
- Phosphodiesterase Inhibition :
Case Study 1: Antidepressant Efficacy
In a controlled study involving various piperazinyl derivatives, one compound structurally related to this compound was found to significantly reduce immobility time in the FST at a dosage of 2.5 mg/kg, suggesting a robust antidepressant effect .
Case Study 2: Anxiolytic Action
Another research effort highlighted the anxiolytic potential of similar compounds in the elevated plus maze test, where subjects treated with these compounds displayed increased time spent in open arms compared to controls, indicating reduced anxiety levels .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 383.4 g/mol |
| Antidepressant Activity | Significant (FST model) |
| Anxiolytic Activity | Significant (EPM model) |
| PDE Inhibition | Potentially active |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
